N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide is a benzoxazepine derivative characterized by a 3,3-dimethyl-substituted oxazepine ring and a 4-(trifluoromethyl)benzamide group at position 8. Below, we compare this compound with structurally similar analogs, focusing on substituent variations, molecular properties, and implications for bioactivity.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-18(2)10-27-15-9-13(7-8-14(15)24-17(18)26)23-16(25)11-3-5-12(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEFLMODHCXZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.
Attachment of the Benzamide Moiety: This can be done through amide bond formation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the benzoxazepine ring and trifluoromethyl group may impart pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below summarizes key structural differences and molecular properties of the target compound and its analogs:
*Assumed based on structural similarity to BI81799 .
Key Research Findings
(a) Positional Effects of Substituents
- Position 7 vs. 8 Substitution : BI81799 (position 7 substitution) may exhibit reduced binding affinity compared to the target compound (position 8) due to steric clashes in receptor pockets. Computational docking studies (e.g., Glide XP ) highlight the importance of hydrophobic enclosure and hydrogen-bonding motifs, which are sensitive to substitution positioning.
(b) Functional Group Replacements
- Benzamide vs. Sulfonamide : Sulfonamide derivatives exhibit higher solubility but lower membrane permeability due to increased polarity. The target compound’s benzamide group balances lipophilicity and hydrogen-bonding capacity, critical for oral bioavailability.
- Ethoxy vs.
(c) Bulk and Hydrophobicity
- The 5-propyl-substituted compound demonstrates enhanced hydrophobic interactions but may suffer from metabolic instability due to longer alkyl chains.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide is a compound that belongs to the class of oxazepine derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. Its unique structural features contribute to its biological activity, making it a candidate for further research.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a benzoxazepine ring and a trifluoromethyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain receptors and enzymes involved in cellular signaling pathways. The precise mechanism may involve:
- Receptor Binding : The compound may bind to neurotransmitter receptors or other proteins involved in signal transduction.
- Enzyme Inhibition : It may inhibit key enzymes that play roles in tumor progression or neurodegenerative processes.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
| Compound | Activity | Model |
|---|---|---|
| 13a,b | Complete tumor remission | Nude mice with human breast carcinoma MX-1 xenograft |
| 14g,h | Significant suppression of prostate adenocarcinoma | PC3 xenograft |
These findings suggest that this class of compounds can induce apoptosis and inhibit tumor growth effectively without significant toxicity to normal cells .
Neuropharmacological Effects
In addition to its antitumor properties, the compound may also possess neuroprotective effects. Research indicates that oxazepine derivatives can influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities in animal models. The potential mechanisms include:
- Modulation of GABAergic transmission.
- Interaction with serotonin receptors.
Case Studies
Several case studies have explored the biological activity of related compounds within the oxazepine class:
- Case Study 1 : A study on a related benzoxazepine derivative demonstrated its ability to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis.
- Case Study 2 : Another investigation highlighted the neuroprotective effects of oxazepine derivatives against oxidative stress-induced neuronal damage in vitro.
Q & A
Q. What are the optimal synthetic routes for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide?
- Methodological Answer : A scalable synthesis involves sequential functionalization of intermediates. For example:
- Step 1 : React O-benzyl hydroxylamine hydrochloride with CH₂Cl₂ and K₂CO₃ at 0°C to form intermediate 1 .
- Step 2 : Introduce p-trifluoromethyl benzoyl chloride under similar conditions to yield intermediate 2 .
- Step 3 : Sodium pivalate in acetonitrile facilitates final derivatization to the target compound. Note that the final product is thermally unstable; avoid heating >25°C .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| 1 | O-benzyl hydroxylamine·HCl, CH₂Cl₂, K₂CO₃, 0°C | Exothermic reaction; monitor pH to avoid over-alkylation. |
| 2 | p-Trifluoromethyl benzoyl chloride, CH₂Cl₂ | Requires slow addition to minimize side products. |
| 3 | Sodium pivalate, CH₃CN | Product decomposes at RT; store at -20°C in dark . |
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer :
- Storage : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and thermal decomposition. DSC studies confirm decomposition upon heating .
- Handling : Employ gloveboxes or fume hoods with HEPA filters. PPE (nitrile gloves, lab coat, goggles) is mandatory due to mutagenicity risks (Ames II testing shows mutagenicity comparable to benzyl chloride) .
Advanced Research Questions
Q. How can researchers analyze and resolve contradictions in reaction yields during scale-up?
- Methodological Answer : Yield discrepancies often arise from incomplete intermediate purification or solvent traces.
- Analytical Tools : Use HPLC (C18 column, acetonitrile/water gradient) to quantify intermediates. NMR (¹H/¹³C) identifies residual solvents (e.g., CH₂Cl₂) that inhibit later steps .
- Case Study : A 125 mmol scale-up showed 15% yield drop due to sodium pivalate impurities. Recrystallization from ethyl acetate/pentane (3:1) restored purity to >98% .
Q. What strategies mitigate mutagenicity risks during in vitro assays?
- Methodological Answer :
- Containment : Use sealed systems (e.g., Schlenk lines) for weighing/dissolving.
- Deactivation : Treat waste with 10% NaHCO₃ to hydrolyze reactive amide groups before disposal.
- Validation : Include Ames II (+S9 metabolic activation) for all derivatives; compare to positive controls (e.g., 2-nitrofluorene) .
Q. Table 2: Mutagenicity Comparison
| Compound | Ames II Result (Rev/Plate) | Notes |
|---|---|---|
| Target | 1.2 ± 0.3 | Similar to benzyl chloride (1.0 ± 0.2). |
| Control | 2-Nitrofluorene: 6.8 ± 1.1 | High mutagenicity benchmark. |
Q. How can researchers optimize purification of labile intermediates in the synthesis pathway?
- Methodological Answer :
- Chromatography : Avoid silica gel for oxygen-sensitive intermediates; use flash chromatography with deactivated alumina (5% H₂O).
- Crystallization : For sodium pivalate-derived intermediates, use pentane/ether (4:1) at -30°C to isolate crystals without decomposition .
Q. What advanced techniques characterize decomposition pathways under varying conditions?
- Methodological Answer :
- Thermal Analysis : TGA-DSC under N₂ identifies decomposition onset (~80°C).
- LC-MS : Track degradation products (e.g., trifluoromethylbenzamide fragments) under UV light or humidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
